Brucidine

Description

Properties

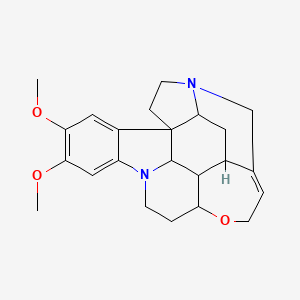

IUPAC Name |

10,11-dimethoxy-2,4a,5,5a,7,8,13a,14,15,15a,15b,16-dodecahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-26-18-10-15-16(11-19(18)27-2)25-6-3-17-21-14-9-20-23(15,22(21)25)5-7-24(20)12-13(14)4-8-28-17/h4,10-11,14,17,20-22H,3,5-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSPGBAYZUUDOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2CCC7OCC=C6C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969685 | |

| Record name | 2,3-Dimethoxystrychnidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-64-2 | |

| Record name | Brucidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brucidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxystrychnidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Brucidine

Reaction Mechanisms of Brucidine Transformations

While detailed mechanistic studies specifically on Brucidine transformations are limited in the available literature, the preparation of Brucidine from brucine (B1667951) via electrolytic reduction suggests a mechanism involving electron transfer and protonation steps characteristic of electrochemical reductions. libretexts.orgnih.gov

The electrolytic reduction of brucine to yield brucidine implies a reductive transformation of the brucine structure. libretexts.org Electrolytic reductions typically occur at the cathode and involve the gain of electrons by the substrate, often coupled with the uptake of protons. nih.gov The specific functional group(s) in brucine that undergo reduction during this process would dictate the precise mechanistic pathway. General electrolytic reduction mechanisms can involve single-electron transfers leading to radical intermediates or two-electron transfers resulting in anionic species, followed by subsequent reactions like protonation. nih.gov Without specific studies on the electrolytic reduction of brucine to brucidine, the exact intermediates and transition states involved remain to be fully elucidated.

Information on oxidation reactions applied directly to Brucidine or detailed oxidative pathways in its synthesis is not extensively available in the consulted literature. General oxidation mechanisms in organic chemistry involve the loss of electrons or an increase in oxidation state, often facilitated by oxidizing agents or electrochemical methods. masterorganicchemistry.comrsc.org

Biological Activity and Mechanistic Elucidation of Brucidine

In Vitro Biological Activities of Brucidine

In vitro studies provide a controlled environment to assess the direct impact of brucidine on various biological entities, including cellular components and microorganisms.

Modulatory Effects on Cellular Pathways and Biochemical Processes

Biochemical pathways are ordered series of enzyme-catalyzed chemical reactions essential for cellular functions, transforming reactants into products needed for energy, growth, and repair. monash.edupathwayz.org These pathways are characterized by stepwise reactions, intermediate products, directionality, and cellular regulation through enzyme activity. monash.edupathwayz.org While the specific modulatory effects of brucidine on defined cellular pathways and biochemical processes require further detailed investigation, studies on related compounds like brucine (B1667951), from which brucidine can be derived researchgate.netasianpubs.org, offer some insights into potential areas of activity. Brucine has been reported to influence pathways related to pain perception, inflammation, and cell proliferation by affecting targets such as voltage-gated sodium channels, cyclooxygenase-2 (COX-2), adrenergic receptors, and the L-arginine-NO pathway. lookchem.com It has also been shown to reduce the expression of BCL-2 and COX-2 while upregulating BAX expression in certain cell lines, leading to reduced cell survival rates. nih.gov These findings suggest that brucidine, as a derivative, might share some of these modulatory effects on cellular signaling and enzymatic activities, potentially impacting processes like apoptosis and inflammation.

Investigations of Brucidine's Impact on Microorganism Growth in vitro

In vitro studies are crucial for evaluating the direct inhibitory effects of compounds on the growth of pathogenic bacteria and fungi. mdpi.comscielo.br These investigations often employ methods such as the disk diffusion test and determination of minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC). scielo.brresearchgate.net While direct studies specifically detailing brucidine's impact on a wide range of microorganisms in vitro are limited in the provided search results, research on brucine indicates antibacterial activity against certain strains, including Haemophilus influenzae, Streptococcus pneumoniae, alpha Streptococcus, and Micrococcus catarrhalis at a concentration of 0.1%. lookchem.com A brucine derivative has also shown dose-dependent inhibition of Salmonella typhi growth in vitro. researchgate.net These findings suggest that brucidine may also possess antimicrobial properties, warranting further specific studies to determine its spectrum of activity and potency against various microorganisms.

Cellular Model Studies of Brucidine's Biological Interactions

Cellular models, ranging from simple monocultures to more complex co-culture and triculture systems, are widely used to study drug interactions and biological processes in a controlled in vitro environment. nih.govnih.govresearchgate.net These models can mimic aspects of in vivo conditions, such as the blood-brain barrier, and are valuable for assessing cellular responses like proliferation, differentiation, and apoptosis. nih.govnih.govmedsci.orgnih.gov Studies on brucine have utilized cellular models, such as human glioma cell lines, to investigate its effects on cell growth and survival. nih.gov These studies demonstrated that brucine treatment reduced the survival rate of U251 human glioma cells. nih.gov Although specific details on brucidine's interactions in various cellular models are not extensively provided, the use of cellular models is a standard approach to elucidate the biological effects of compounds like brucidine and its derivatives. researchgate.netlodz.pl Such studies can help in understanding how brucidine interacts with cells, affects their viability, and influences specific cellular processes.

Molecular Mechanisms of Brucidine Action

Understanding the molecular mechanisms involves identifying the specific cellular targets that a compound interacts with and the subsequent cascade of events that lead to observed biological effects.

Target Identification and Binding Interactions of Brucidine

Target identification is a critical step in elucidating the mechanism of action of a bioactive compound. drughunter.comfrontiersin.org Various methods are employed for this purpose, including techniques that assess the compound's ability to bind to proteins or influence protein stability. drughunter.comfrontiersin.orgnih.gov Molecular docking is a computational tool used to predict the binding orientation and affinity of small molecules to their protein targets, aiding in the identification of potential binding interactions. researchgate.netmdpi.com While specific studies detailing the identified molecular targets and binding interactions of brucidine are not prominently featured in the provided search results, research on related compounds and general target identification methodologies provide context. For instance, studies on drug-target binding affinity utilize visualization techniques to show interactions between compounds and amino acids within the binding pockets of targets. researchgate.net The synthesis of brucidine from brucine researchgate.netasianpubs.org suggests potential similarities in their interaction profiles, although structural differences would likely lead to distinct binding characteristics. Further research specifically focused on brucidine is needed to definitively identify its molecular targets and characterize its binding interactions.

Downstream Cellular and Molecular Effects of Brucidine

The interaction of a compound with its molecular target can trigger a series of downstream cellular and molecular effects, influencing various biological processes. These effects can include changes in gene expression, protein synthesis, cellular signaling pathways, and ultimately, cellular behavior such as proliferation, differentiation, and apoptosis. nih.govibecbarcelona.eunih.gov Studies on related compounds, such as brucine, have shown downstream effects including the reduction of anti-apoptotic protein expression (BCL-2) and inflammatory mediators (COX-2), alongside the upregulation of pro-apoptotic proteins (BAX), leading to decreased cell survival. nih.gov Additionally, compounds can influence signaling pathways like NF-kappaB, which plays a role in inflammation. researchgate.net The downstream effects of brucidine would be contingent upon its specific molecular targets and binding interactions. Elucidating these effects requires detailed studies, potentially involving techniques such as proteomics to assess changes in protein expression and analysis of key signaling molecules. nih.gov Understanding these downstream events is crucial for a comprehensive understanding of brucidine's biological activities.

Enzyme Inhibition and Activation Profiles of Brucidine (e.g., cholinesterase inhibition)

Preclinical Investigations of Brucidine in Animal Models

Information regarding detailed preclinical investigations of Brucidine in animal models, including studies on specific biological responses such as anti-inflammatory or neuroactive effects, is not extensively available in the conducted searches.

In vivo Studies on Specific Biological Responses in Model Organisms (e.g., anti-inflammatory, neuroactive effects)

Specific in vivo studies investigating the anti-inflammatory or neuroactive effects of Brucidine in model organisms were not found in the performed literature search. While various animal models are utilized to study anti-inflammatory and neuroactive properties of compounds, and research on other compounds (like Rubiadin or Berberine) in these models exists, direct studies involving Brucidine were not identified. explorationpub.comasianjpr.comnih.govscielo.brscielo.brfrontiersin.orgnih.govnih.govmdpi.com

Structure Activity Relationship Sar Studies of Brucidine and Its Analogs

Elucidation of Pharmacophoric Requirements for Brucidine's Biological Activity

Stereochemical Considerations in Brucidine's Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining its interaction with chiral biological targets like proteins and receptors. nih.gov The strychnine (B123637) and brucine (B1667951) scaffold is inherently complex with multiple chiral centers. The specific stereochemistry of these centers dictates the precise 3D shape of the molecule, which is crucial for fitting into the binding site of a receptor and establishing specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). researchgate.net The study on bisquaternary dimers of strychnine and brucine, while not explicitly detailing the impact of altering individual chiral centers, implies the importance of the defined stereochemistry of the strychnine ring for their observed allosteric activity. nih.gov Different stereoisomers of Brucidine or its analogs would be expected to exhibit different biological activities due to variations in their ability to complementary interact with the binding site of a biological target.

Advanced Analytical Characterization of Brucidine

Spectroscopic Techniques for Structural Elucidation of Brucidine Derivatives

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of brucidine and its analogues. These techniques probe the interactions of molecules with electromagnetic radiation, providing a wealth of structural information.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. magritek.com Two-dimensional (2D) NMR experiments are particularly valuable for complex molecules like brucidine, as they reveal correlations between different nuclei, aiding in the assignment of chemical shifts and the establishment of connectivity.

Correlation SpectroscopY (COSY) identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of brucine (B1667951), cross-peaks indicate which protons are neighbors in the molecular structure. For instance, couplings can be observed between protons at positions 6 and 11, and proton 19 shows correlations with protons at positions 10, 12, and 20. magritek.com Additionally, couplings between protons 8 and 9, as well as their interactions with protons 14 and 15, are clearly identifiable. magritek.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon atoms to which they are directly attached. This is crucial for assigning carbon resonances. The HSQC spectrum of brucine resolves all one-bond ¹H-¹³C correlations, which helps to distinguish overlapping proton signals observed in the one-dimensional spectrum. magritek.com A multiplicity-edited HSQC (HSQC-ME) can further differentiate between CH₂ groups and CH/CH₃ groups. magritek.com

Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range couplings between protons and carbons (typically 2-4 bonds). This experiment is instrumental in piecing together the complete carbon skeleton of a molecule. For example, in the HMBC spectrum of brucidine, cross-peaks from proton 8 to carbons 2, 3, 5, 7, 9, and 17 can be observed, revealing key connectivities, including those to quaternary carbons. magritek.com

| Proton Position | Correlated Proton (COSY) | Correlated Carbon (HSQC) | Correlated Carbon (HMBC) |

|---|---|---|---|

| 6 | 11 | C6 | C5, C7 |

| 8 | 9, 14, 15 | C8 | C2, C3, C5, C7, C9, C17 |

| 9 | 8, 14, 15 | C9 | C8, C10 |

| 11 | 6 | C11 | C10, C12 |

| 19 | 10, 12, 20 | C19 | C18, C20, C21 |

High-Resolution Mass Spectrometry (HRMS) for Brucidine and its Metabolites

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for identifying its metabolites. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula. When coupled with fragmentation techniques (MS/MS), it can provide detailed structural information.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₂₆N₂O₄ |

| Monoisotopic Mass | 394.18926 u |

| [M+H]⁺ | 395.19654 u |

| [M+Na]⁺ | 417.17848 u |

| [M+K]⁺ | 433.15242 u |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of brucidine would exhibit characteristic absorption bands corresponding to its various functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one. The wavelength of maximum absorption (λmax) is characteristic of the chromophore. For brucidine, the aromatic ring and the α,β-unsaturated lactam system are the primary chromophores.

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| Infrared (IR) | ~3000-2850 | C-H stretching (aliphatic) |

| ~1660 | C=O stretching (α,β-unsaturated lactam) | |

| ~1610, 1500 | C=C stretching (aromatic) | |

| ~1280, 1030 | C-O stretching (methoxy groups) | |

| ~1100 | C-N stretching | |

| UV-Vis | ~265 | π → π* transition (aromatic system) |

| ~300 | π → π* transition (conjugated lactam) |

Chromatographic Methods for Isolation and Purity Assessment of Brucidine

Chromatographic techniques are essential for the separation, isolation, and purity assessment of brucidine from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds. In the analysis of brucidine, reversed-phase HPLC is commonly employed. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) acetate, can be optimized to achieve the desired separation and peak shape. The retention time of brucidine is a key parameter for its identification and is dependent on the specific chromatographic conditions.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Expected Retention Time | Dependent on exact mobile phase composition and gradient |

Gas Chromatography-Mass Spectrometry (GC-MS) for Brucidine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of brucidine, which is a relatively non-volatile compound, derivatization may be necessary to increase its volatility and thermal stability. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows a characteristic fragmentation pattern that can be used for identification by comparison with spectral libraries.

| Parameter | Condition/Fragment (m/z) |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Molecular Ion (M⁺) | 394 |

| Key Fragments | 379 [M-CH₃]⁺ |

| 363 [M-OCH₃]⁺ | |

| Fragments from ring cleavages |

Countercurrent Chromatography and Other Advanced Separation Techniques

Countercurrent Chromatography (CCC) is a sophisticated liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of analytes and ensuring high sample recovery. wikipedia.orgspringernature.com This method utilizes two immiscible liquid phases, one of which acts as a stationary phase held in place by a centrifugal force field, while the other mobile phase is pumped through it. nih.gov The separation is based on the differential partitioning of compounds between these two liquid phases. mdpi.com

A particularly effective mode of CCC for the separation of alkaloids like Brucidine is pH-zone-refining countercurrent chromatography. This technique is adept at separating ionizable compounds by manipulating the pH of the solvent system. In this method, a retainer (e.g., a base like triethylamine) is added to the stationary phase, and an eluter (e.g., an acid like hydrochloric acid) is added to the mobile phase. This creates sharp, well-defined zones for each compound based on its pKa value and partition coefficient, allowing for efficient, large-scale separation. researchgate.net

In a notable application, pH-zone-refining CCC was successfully employed to separate and purify brucine and strychnine (B123637), two closely related alkaloids found in Strychnos nux-vomica. From a 308 mg sample of total alkaloids, this method yielded 50 mg of brucine with a purity of 96.8%. The high efficiency and yield demonstrate the technique's suitability for isolating Brucidine from complex natural extracts. researchgate.net

The table below summarizes the parameters and results of this representative separation.

| Parameter | Details |

| Technique | pH-zone-refining Counter-Current Chromatography |

| Solvent System (v/v) | Methyl tertiary butyl ether-acetonitrile-water (2:2:3) |

| Stationary Phase | Upper phase with 10 mmol/L Triethylamine (retainer) |

| Mobile Phase | Lower phase with 10 mmol/L Hydrochloric acid (eluter) |

| Sample Load | 308 mg of total alkaloids from Strychnos nux-vomica |

| Yield (Brucine) | 50 mg (72.8%) |

| Purity (Brucine by HPLC) | 96.8% |

This data is based on the separation of brucine, a structurally similar alkaloid often isolated alongside Brucidine. researchgate.net

X-ray Crystallography for Absolute Configuration Determination of Brucidine and its Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern provides detailed information about the atomic positions, bond lengths, and bond angles, which collectively define the molecular architecture. ed.ac.uk

For chiral molecules like Brucidine, determining the absolute configuration is crucial. This is achieved through the analysis of anomalous scattering effects. ed.ac.uk When X-rays interact with electrons in an atom, a small phase shift occurs, and this effect is particularly sensitive near an absorption edge of an element. By carefully measuring the intensities of Bijvoet pairs (diffraction spots that are related by inversion), it is possible to distinguish between a molecule and its mirror image (enantiomer). nih.gov The Flack parameter is a critical value refined during the structure solution that indicates whether the correct enantiomer has been modeled; a value close to zero confirms the correct absolute structure. researchgate.net

The table below outlines the typical crystallographic data obtained from an X-ray diffraction experiment, which would be applicable to the analysis of Brucidine or its metal complexes.

| Crystallographic Parameter | Description |

| Crystal System | The basic shape of the unit cell (e.g., Monoclinic, Triclinic). mdpi.com |

| Space Group | The set of symmetry operations that describe the crystal's structure. ed.ac.uk |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. |

| Z | The number of molecules per unit cell. |

| Final R indices | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral structure. researchgate.net |

Computational and Theoretical Chemistry Studies of Brucidine

Quantum Chemical Calculations for Electronic Structure and Reactivity of Brucidine

Quantum chemical calculations are fundamental tools used to investigate the electronic structure and reactivity of molecules. These methods, based on quantum mechanics, can predict various molecular properties by solving the electronic Schrödinger equation jocpr.comarxiv.org. For Brucidine, such calculations can provide insights into its ground-state electronic energy, molecular geometry, and the distribution of electrons within the molecule jocpr.com.

Techniques like Density Functional Theory (DFT) are commonly employed for calculating electronic structure, stability, and reactivity of molecules arxiv.orgnrel.gov. DFT calculations can determine properties such as frontier molecular orbitals (HOMO and LUMO), which are indicative of a molecule's reactivity mdpi.com. The energy gap between the HOMO and LUMO can suggest the molecule's kinetic stability. Additionally, quantum chemical calculations can predict electrostatic potential surfaces, revealing regions of positive and negative charge distribution, which are crucial for understanding intermolecular interactions mdpi.com.

Furthermore, these calculations can be used to determine parameters such as ionization potential and electron affinity, providing information about the molecule's propensity to lose or gain electrons mdpi.com. Fukui functions can also be calculated to identify the most reactive sites within the Brucidine molecule towards electrophilic or nucleophilic attack mdpi.com. While general applications of these methods are well-documented jocpr.comarxiv.orgnrel.govmdpi.commdpi.com, specific detailed quantum chemical data for Brucidine from the immediate search results are not available. Applying these methods to Brucidine would involve optimizing its 3D geometry and calculating its electronic properties to understand its intrinsic chemical behavior and potential reaction pathways.

Molecular Docking and Dynamics Simulations of Brucidine-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as Brucidine, and a biological target, typically a protein researchgate.netmdpi.comfrontiersin.org. Molecular docking aims to predict the preferred binding orientation (pose) of the ligand within the target's binding site and estimate the binding affinity researchgate.netmdpi.com. This is achieved by exploring various possible poses and scoring them based on empirical or force-field-based scoring functions researchgate.net.

For Brucidine, molecular docking studies could be performed against potential protein targets to identify favorable binding modes and predict the strength of interaction. This can help in hypothesizing the biological targets through which Brucidine might exert its effects. Molecular docking protocols often treat the protein as rigid and the ligand as flexible, although semi-flexible or induced-fit docking approaches exist researchgate.netmdpi.com.

Molecular dynamics simulations extend the analysis by simulating the time-dependent behavior of the ligand-target complex researchgate.netfrontiersin.org. MD simulations treat both the protein and the ligand as flexible entities, allowing for the exploration of conformational changes upon binding and providing a more realistic representation of the interaction in a dynamic environment researchgate.netfrontiersin.orgmdpi.com. MD simulations can refine the poses obtained from docking, calculate more detailed interaction energies, and provide information about the stability of the complex over time researchgate.netmdpi.com. Analyzing MD trajectories can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the binding stability mdpi.commdpi.com. While the principles and applications of molecular docking and dynamics are widely described researchgate.netmdpi.comfrontiersin.orgmdpi.comnih.gov, specific published results of docking or MD simulations involving Brucidine were not found in the provided search snippets. Applying these techniques to Brucidine would involve selecting relevant biological targets and performing simulations to understand its potential binding mechanisms and stability within target sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Brucidine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity neovarsity.orgresearchgate.net. For Brucidine and its potential analogs, QSAR modeling can be used to predict the activity of new or untested compounds based on their molecular descriptors neovarsity.orgmulticase.com.

QSAR models rely on the principle that variations in chemical structure are responsible for differences in biological activity neovarsity.org. These models utilize numerical descriptors that capture various aspects of molecular structure, such as physicochemical properties, electronic features, and spatial arrangements neovarsity.org. By analyzing a series of compounds with known structures and activities, a statistical model is built that correlates the structural descriptors with the observed activity neovarsity.orgnih.gov.

For Brucidine analogs, QSAR modeling could involve synthesizing or designing a series of compounds structurally related to Brucidine and measuring their biological activity in a relevant assay. Various molecular descriptors would then be calculated for each compound, and statistical methods (e.g., regression analysis, machine learning algorithms) would be used to build a predictive model nih.govnih.gov. This model could then be used to predict the activity of other Brucidine analogs before their synthesis and testing, guiding the design of more potent or selective compounds neovarsity.org. While the search results discuss QSAR modeling in general and for other compound series neovarsity.orgresearchgate.netmulticase.comnih.govnih.gov, specific QSAR studies focused on Brucidine or its analogs were not identified in the provided snippets. Developing a QSAR model for Brucidine would require a dataset of Brucidine analogs with experimentally determined biological activities.

In silico Prediction of Brucidine's Biological Activities and Mechanistic Pathways

In silico methods encompass a broad range of computational techniques used to predict various biological activities and elucidate potential mechanistic pathways of compounds mdpi.comnih.govfrontiersin.org. For Brucidine, these methods can complement experimental studies by providing predictions and hypotheses about its potential effects and how it might exert them at the molecular level.

Techniques such as target prediction, based on structural similarity or ligand-based pharmacophore models, can suggest potential biological targets that Brucidine might interact with frontiersin.org. Inverse docking, which docks a ligand against a database of protein structures, is another approach for target identification nih.gov.

Furthermore, in silico tools can predict various biological activities, including potential therapeutic effects or toxicities, based on the compound's structure and comparison to databases of known active compounds mdpi.comnih.gov. These predictions can help prioritize experimental testing and focus research efforts.

In silico methods can also be used to explore potential mechanistic pathways. By identifying predicted targets and interacting proteins, network analysis can be performed to map out the biological pathways that might be modulated by Brucidine nih.govnih.gov. This can provide a systems-level understanding of its potential effects. For example, a study on Brucine (B1667951) (a related compound) used in silico ADMET prediction and mechanism exploration, identifying potential target genes and pathways like MAPK1, AKT1, and EGFR nih.gov. While this study focused on Brucine, similar in silico approaches could be applied to Brucidine to predict its ADMET properties and explore its potential biological mechanisms. Specific in silico predictions of Brucidine's biological activities or detailed mechanistic pathways were not found in the immediate search results, highlighting an area where computational studies could provide valuable insights.

Future Directions and Research Opportunities in Brucidine Chemistry and Biology

Development of Novel Synthetic Strategies for Brucidine and its Analogs

Developing efficient and scalable synthetic routes for Brucidine and its analogs is a critical future direction. Natural product synthesis often faces challenges related to complexity, yield, and the accessibility of starting materials. Research in this area could focus on several key aspects:

Diversity-Oriented Synthesis (DOS): Applying DOS principles could enable the rapid generation of diverse Brucidine analogs nih.gov. By designing synthetic pathways with branching points, researchers could create libraries of compounds with variations in specific structural features. This would facilitate structure-activity relationship (SAR) studies and the identification of analogs with enhanced potency or altered biological profiles.

Biocatalysis and Chemoenzymatic Approaches: Exploring the use of enzymes or whole-cell biocatalysts in specific steps of the synthesis could offer more environmentally friendly and highly selective routes. cuhk.edu.hk Identifying or engineering enzymes capable of catalyzing key transformations, such as hydroxylations or glycosylations, could significantly impact the efficiency and sustainability of Brucidine synthesis.

Flow Chemistry and Automation: Implementing flow chemistry techniques could allow for continuous production, improved reaction control, and enhanced safety for certain synthetic steps. Automation in synthesis could also accelerate the exploration of reaction conditions and the synthesis of compound libraries.

Future research in synthetic strategies will likely involve a combination of these approaches, driven by the need for efficient, sustainable, and versatile methods to access Brucidine and its diverse analog space.

Comprehensive Profiling of Brucidine's Molecular Targets and Pathways

A detailed understanding of how Brucidine interacts with biological systems at the molecular level is essential for elucidating its mechanisms of action and identifying potential therapeutic applications. Future research should aim for comprehensive profiling of its molecular targets and the downstream pathways affected.

Target Identification and Validation: While some studies on related compounds like Brugine have used network pharmacology to identify potential targets nih.gov, a systematic approach is needed for Brucidine. Techniques such as affinity chromatography coupled with mass spectrometry, chemical proteomics, and activity-based protein profiling could be employed to identify direct protein targets. Subsequent studies using techniques like CRISPR-Cas9 gene editing or RNA interference would be crucial for validating these targets and confirming their involvement in Brucidine's effects.

Pathway Mapping: Once targets are identified, research should focus on mapping the signaling pathways that are modulated by Brucidine binding. This could involve phosphoproteomics, analysis of key signaling molecules, and reporter gene assays. Understanding the intricate network of interactions will provide insights into how Brucidine exerts its biological effects. researchgate.net, nih.gov, frontiersin.org

Investigating Off-Targets: Comprehensive profiling should also include the identification of potential off-targets to understand any unintended interactions that could contribute to side effects or influence efficacy. This is particularly important for natural products which can sometimes interact with multiple biological molecules.

Kinetic and Thermodynamic Studies: Detailed studies on the binding kinetics and thermodynamics of Brucidine with its identified targets will provide valuable quantitative data on the strength and nature of these interactions. This information is crucial for rational drug design and the development of more potent analogs.

Future research will leverage advanced biochemical and cellular techniques to build a complete picture of Brucidine's molecular interactions.

Integration of Omics Technologies in Brucidine Research

The integration of various omics technologies offers a powerful approach to gain a holistic understanding of Brucidine's impact on biological systems. nih.gov, nih.gov Future research should increasingly utilize these high-throughput methods.

Transcriptomics: RNA sequencing can reveal global changes in gene expression profiles in response to Brucidine treatment. This can help identify affected pathways and provide clues about the underlying mechanisms of action. Comparing transcriptomic data across different cell types or conditions can highlight cell-specific responses.

Proteomics: Mass spectrometry-based proteomics can quantify changes in protein abundance and post-translational modifications upon Brucidine exposure. This provides a direct measure of the cellular machinery being affected and can complement transcriptomic findings.

Metabolomics: Analyzing the changes in the cellular metabolome can reveal how Brucidine perturbs metabolic pathways. This can be particularly insightful for compounds that might interfere with enzymatic activity or nutrient utilization.

Genomics and Epigenomics: While Brucidine's primary mechanism might not involve direct DNA interaction, genomic and epigenomic studies could reveal if long-term exposure or specific cellular contexts involve changes in DNA structure or epigenetic marks that influence the response to Brucidine.

Integrated Multi-omics Analysis: The most impactful future research will involve the integration of data from multiple omics platforms. nih.gov, researchgate.net This requires sophisticated bioinformatics and computational approaches to identify correlations and build comprehensive models of Brucidine's effects. Such integrated analysis can reveal complex interactions and regulatory networks that would not be apparent from individual omics studies.

Data generated from omics studies will be crucial for generating hypotheses about Brucidine's function and guiding further targeted research.

Exploration of Brucidine in Advanced Biological Systems and Disease Models

Moving beyond basic cellular studies, future research should explore Brucidine's effects in more complex biological systems and relevant disease models.

3D Cell Culture and Organoids: Utilizing 3D cell culture models and organoids can provide a more physiologically relevant context than traditional 2D cell cultures. These systems can better recapitulate the complexity of tissues and organs, allowing for a more accurate assessment of Brucidine's effects on cellular interactions, differentiation, and tissue-level responses.

Advanced In Vitro Models: Research could employ microfluidic devices and "organ-on-a-chip" technologies to create more sophisticated in vitro models that mimic the functions of specific organs or multi-organ systems. These models can provide insights into absorption, distribution, metabolism, and excretion (ADME) properties and potential organ-specific effects.

Relevant Disease Models: Exploring Brucidine's activity in established in vivo disease models is essential for evaluating its potential therapeutic utility. embl.org, nih.gov, virscio.com This could include models for diseases where its predicted targets or pathways are implicated. Careful selection of appropriate animal models that accurately reflect human disease pathology is critical. ijabbr.com

Patient-Derived Samples and Models: Integrating research with patient-derived cells, tissues, or xenograft models can provide highly relevant data and help predict potential clinical responses. nih.gov This approach can also facilitate the identification of biomarkers that might predict sensitivity or resistance to Brucidine.

Investigation in Complex Biological Processes: Beyond specific diseases, future research could explore Brucidine's influence on complex biological processes such as the microbiome, immune responses, or regenerative processes using appropriate advanced models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.